2-5A Core Trimer (A2'p5'A2'p5'A) Lacks Antiviral Activity Relative to Phosphorylated 2-5A Analogs
The dephosphorylated 2-5A core trimer (A2'p5'A) demonstrates a marked absence of antiviral activity compared to its phosphorylated counterparts. In nonpermeabilized FL cells, exogenously added A2'p5'A inhibited the multiplication of Sindbis virus and vesicular stomatitis virus (VSV), whereas phosphorylated 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) and 2-5A analogs containing cordycepin (3'-deoxyadenosine) did not show such antiviral effects [1]. This differential activity is attributed not to variations in cellular uptake rates, but rather to differences in the intracellular trafficking of the compounds from acid-soluble to acid-insoluble fractions [1].
| Evidence Dimension | Antiviral activity against Sindbis virus and VSV in FL cells |
|---|---|
| Target Compound Data | Inhibition of viral multiplication observed |
| Comparator Or Baseline | Phosphorylated 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) and cordycepin-containing 2-5A analogs |
| Quantified Difference | Antiviral activity present for A2'p5'A; activity absent for phosphorylated and cordycepin analogs |
| Conditions | Nonpermeabilized FL cells, exogenous addition |
Why This Matters
This evidence demonstrates that the 2-5A core trimer possesses unique antiviral properties distinct from its phosphorylated derivatives, making it the preferred molecular species for cellular antiviral assays where exogenous delivery is employed.
- [1] Suhadolnik, R. J., et al. (1990). Antiviral Effects of 2', 5'Oligoadenylates (2-5As), and Related Compounds. Microbiology and Immunology, 34(9), 737-747. View Source
